molecular formula C26H23BN4O2 B12529848 Phenylboronic acid--4,4'-bipyridine (1/2) CAS No. 680624-95-7

Phenylboronic acid--4,4'-bipyridine (1/2)

Cat. No.: B12529848
CAS No.: 680624-95-7
M. Wt: 434.3 g/mol
InChI Key: BVXDUCIKAMOQAI-UHFFFAOYSA-N
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Description

Phenylboronic acid–4,4’-bipyridine (1/2) is a chemical compound formed by the combination of phenylboronic acid and 4,4’-bipyridine in a 1:2 ratio.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of phenylboronic acid–4,4’-bipyridine (1/2) typically involves the reaction of phenylboronic acid with 4,4’-bipyridine. One common method is to mix phenylboronic acid with 4,4’-bipyridine in a specific molar ratio under controlled conditions. For instance, the reaction of phenylboronic acid with 4,4’-bipyridine in a 3:1 ratio can yield the adduct [(Ph3B3O3)(η1-4,4′-bpy)], while a 6:1 ratio can produce [(Ph3B3O3)2(μ-4,4′-bpy)] .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and precise control of reaction conditions would be essential for consistent yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenylboronic acid–4,4’-bipyridine (1/2) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of phenylboronic acid–4,4’-bipyridine (1/2) involves its ability to form reversible covalent bonds with diol-containing molecules. This property is particularly useful in the development of sensors and separation materials. The bipyridine moiety can also coordinate with metal ions, forming stable complexes that can be used in catalysis and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenylboronic acid–4,4’-bipyridine (1/2) is unique due to its combination of boronic acid and bipyridine functionalities, allowing it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This dual functionality makes it a versatile compound in various scientific and industrial applications .

Properties

CAS No.

680624-95-7

Molecular Formula

C26H23BN4O2

Molecular Weight

434.3 g/mol

IUPAC Name

phenylboronic acid;4-pyridin-4-ylpyridine

InChI

InChI=1S/2C10H8N2.C6H7BO2/c2*1-5-11-6-2-9(1)10-3-7-12-8-4-10;8-7(9)6-4-2-1-3-5-6/h2*1-8H;1-5,8-9H

InChI Key

BVXDUCIKAMOQAI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1)(O)O.C1=CN=CC=C1C2=CC=NC=C2.C1=CN=CC=C1C2=CC=NC=C2

Origin of Product

United States

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